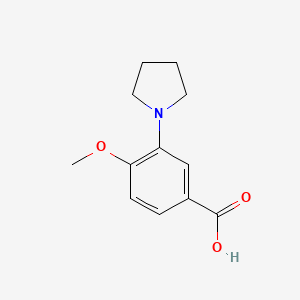

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Description

Significance of Aromatic Carboxylic Acid Scaffolds in Organic Synthesis

Aromatic carboxylic acids are a cornerstone of organic chemistry, characterized by a carboxyl group (-COOH) attached to an aromatic ring. numberanalytics.com This class of compounds is fundamental to numerous applications, serving as versatile building blocks for more complex molecules. numberanalytics.comlongdom.org Their significance stems from the reactivity of the carboxyl group, which allows for a wide array of chemical transformations, making them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.com

The presence of the carboxylic acid moiety imparts acidic properties and provides a handle for forming amides, esters, and other functional groups. numberanalytics.com In drug discovery, the carboxylic acid group can act as a key interaction point with biological targets, often forming hydrogen bonds or ionic interactions with receptor sites. The strategic alteration of these molecular frameworks, or scaffold remodeling, allows chemists to modify these compounds with high precision, unlocking a vast range of synthetic possibilities. longdom.org

The Pyrrolidine (B122466) Moiety: A Privileged Heterocycle in Chemical Sciences and Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netufrj.brrsc.org This designation is given to molecular scaffolds that can provide potent and selective ligands for a range of different biological targets through the modification of their functional groups. researchgate.net

The appeal of the pyrrolidine scaffold in drug design can be attributed to several factors:

Three-Dimensional Structure : Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for a better exploration of three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov

Stereochemistry : The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of stereoisomers with distinct biological profiles. nih.govnih.gov

Natural Occurrence : The pyrrolidine moiety is a common feature in a wide variety of natural products, particularly alkaloids, which often exhibit significant biological activities. nih.gov

Physicochemical Properties : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and imparts basicity, which can improve the solubility and pharmacokinetic properties of a drug candidate. nih.gov

The pyrrolidine nucleus is a component of many drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its importance and versatility in the development of new therapeutic agents. nih.gov

Rationale for Investigating the 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Framework as a Research Target

The investigation of the this compound framework is driven by a logical combination of the advantageous properties of its constituent parts. The molecule represents a deliberate molecular design that merges the established utility of an aromatic carboxylic acid with the privileged nature of the pyrrolidine ring.

Researchers are drawn to this framework for its potential to serve as a versatile template for creating libraries of novel compounds. By modifying the carboxylic acid, functionalizing the pyrrolidine ring, or altering the substituents on the aromatic ring, chemists can systematically explore the structure-activity relationships (SAR) of this class of molecules. This exploration is crucial for identifying new lead compounds in drug discovery programs targeting a wide range of diseases. The synthesis of related compounds, such as Bosutinib (B1684425) from 3-Methoxy-4-hydroxybenzoic acid, underscores the utility of this type of substituted aromatic core in the development of targeted therapies. mdpi.com

Properties

IUPAC Name |

4-methoxy-3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFDXNXHHPYAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Methoxy 3 Pyrrolidin 1 Yl Benzoic Acid and Analogues

Retrosynthetic Analysis of the 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Framework

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, suggesting multiple convergent synthetic strategies. The most logical disconnections involve the carbon-nitrogen (C-N) bond of the pyrrolidine (B122466) ring and the carbon-carbon (C-C) bond of the carboxylic acid group.

Primary Disconnection Pathways:

C-N Bond Disconnection: This approach disconnects the pyrrolidine ring from the aromatic core, leading to a 3-substituted-4-methoxybenzoic acid precursor and pyrrolidine. The key challenge in the forward sense is the regioselective formation of the C-N bond at the C-3 position. This can be achieved through methods such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

C-C Bond Disconnection: This strategy involves the disconnection of the carboxylic acid group, suggesting a precursor such as 4-methoxy-3-(pyrrolidin-1-yl)toluene or a related derivative. The carboxylic acid can then be installed via oxidation of the methyl group. This pathway relies on the successful prior installation of the pyrrolidinyl group.

Sequential Functionalization: A third approach involves the sequential functionalization of a simpler aromatic precursor, such as 4-methoxybenzoic acid or 4-methoxytoluene. This would involve a series of electrophilic aromatic substitution and/or nucleophilic aromatic substitution reactions to introduce the necessary functional groups in the correct regiochemical orientation.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Conventional Synthetic Pathways to Methoxy-substituted Benzoic Acids

The formation of the methoxy-substituted benzoic acid core is a critical step in the synthesis of this compound and its analogues. Several well-established methodologies can be employed for this purpose.

Oxidation Methodologies for Benzoic Acid Core Formation

The oxidation of an alkyl group, typically a methyl group, on an aromatic ring is a common and effective method for the synthesis of benzoic acids. khanacademy.orgalfa-chemistry.com For the synthesis of 4-methoxybenzoic acid, the starting material would be 4-methoxytoluene.

Strong oxidizing agents are typically employed for this transformation. ncert.nic.in Common reagents and conditions include:

| Oxidizing Agent | Catalyst | Conditions | Yield (%) |

| Potassium permanganate (B83412) (KMnO4) | - | Alkaline, heat | High |

| Sodium dichromate (Na2Cr2O7) | Sulfuric acid (H2SO4) | Heat | Good |

| Air (O2) | Cobalt acetate | High temperature and pressure | High (Industrial) |

The choice of oxidant depends on the scale of the reaction and the presence of other functional groups that might be sensitive to oxidation. For laboratory-scale synthesis, potassium permanganate is a robust and reliable option. Industrially, the catalytic oxidation with air is preferred due to its cost-effectiveness and environmental considerations. alfa-chemistry.com

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring System

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity.

In the context of synthesizing the target molecule, one might consider the functionalization of a pre-existing 4-methoxybenzoic acid. The methoxy (B1213986) group (-OCH3) is a strongly activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. libretexts.org When both are present, their directing effects are considered.

For 4-methoxybenzoic acid, the powerful ortho-, para-directing effect of the methoxy group dominates. Therefore, electrophilic substitution would be expected to occur primarily at the positions ortho to the methoxy group (C-3 and C-5). This makes reactions like nitration or halogenation at the C-3 position feasible, which can then be further elaborated to introduce the pyrrolidinyl group. For example, nitration of 4-methoxybenzoic acid would yield 4-methoxy-3-nitrobenzoic acid, which can then be reduced to the corresponding amine, a precursor for further functionalization.

Introduction of the Pyrrolidinyl Moiety: Amination and Cyclization Approaches

The introduction of the pyrrolidine ring onto the aromatic core is a key step that can be accomplished through various strategies.

Direct Amination Strategies

Direct amination methods involve the formation of a C-N bond between the aromatic ring and a pre-formed pyrrolidine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. wikipedia.orgacsgcipr.org A suitable precursor, such as a 3-halo-4-methoxybenzoic acid derivative (e.g., 3-bromo-4-methoxybenzoic acid), can be coupled with pyrrolidine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is critical for the efficiency of the reaction.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | BINAP | NaOtBu | Toluene | 80-110 |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100 |

Nucleophilic Aromatic Substitution (SNAr): This reaction is feasible if the aromatic ring is sufficiently activated by electron-withdrawing groups. youtube.com For instance, a 3-nitro-4-methoxybenzoic acid derivative could potentially undergo SNAr with pyrrolidine, where the nitro group activates the ring towards nucleophilic attack and is subsequently displaced. However, direct displacement of a halide from a non-activated ring generally requires harsh conditions. The presence of a strong electron-withdrawing group ortho or para to the leaving group significantly facilitates the reaction. youtube.com

Construction of the Pyrrolidine Ring from Acyclic Precursors

An alternative to direct amination is the construction of the pyrrolidine ring directly on the aromatic substrate. This approach is less common but offers a high degree of flexibility in accessing substituted pyrrolidines. nih.govresearchgate.net

One possible strategy involves the reaction of a 3-amino-4-methoxybenzoic acid derivative with a 1,4-dihaloalkane, such as 1,4-dibromobutane, in the presence of a base. This would proceed via a double N-alkylation to form the five-membered pyrrolidine ring.

Another approach involves the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. osaka-u.ac.jp While more complex, this method allows for the stereoselective synthesis of substituted pyrrolidines. acs.org

Functionalization of Preformed Pyrrolidine Rings

A common and effective strategy for the synthesis of pyrrolidine-containing compounds involves the use of a pre-existing pyrrolidine ring as a starting material. nih.gov This approach is particularly advantageous when chirality is a desired feature of the final product, as optically pure pyrrolidine derivatives, such as those derived from proline and 4-hydroxyproline, are readily available. nih.gov The functionalization of these preformed rings can be achieved through various reactions that introduce the desired substituents onto the pyrrolidine nucleus.

One of the most prevalent methods for introducing a pyrrolidine fragment into a molecule is to utilize a ready-made heterocycle, which often already contains a pre-formed chiral center. nih.gov This ensures the production of optically pure compounds with good product yields. nih.gov Proline and 4-hydroxyproline, along with their derivatives, are widely used for this purpose. nih.gov For instance, the synthesis of various pyrrolidine-containing drugs often begins with these cyclic precursors. nih.gov

The synthetic utility of this approach is demonstrated in the preparation of complex molecules where the pyrrolidine scaffold is a key structural component. For example, the synthesis of certain bioactive compounds starts with commercially available Boc-protected trans-4-hydroxy-L-proline. nih.gov This starting material can be chemically modified in a series of steps, such as esterification and oxidation, to introduce new functional groups onto the pyrrolidine ring. nih.gov

The basicity of the nitrogen atom in the pyrrolidine ring also plays a crucial role in its functionalization. nih.gov As a secondary amine, the pyrrolidine nitrogen is nucleophilic and can readily react with various electrophiles. nih.gov This reactivity allows for the attachment of the pyrrolidine ring to other molecular fragments, such as the benzoic acid core in the target molecule.

Advanced Synthetic Methodologies for Benzoic Acid and Pyrrolidine Scaffolds

The synthesis of complex molecules like this compound and its analogues has been significantly advanced by the development of modern synthetic methodologies. These include transition metal-catalyzed coupling reactions and the application of green chemistry principles, which offer greater efficiency, selectivity, and sustainability compared to traditional methods.

Transition metal catalysis has become an indispensable tool in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing pyrrolidine-substituted benzoic acids, these reactions can be employed to couple the pyrrolidine ring with the benzoic acid moiety.

Ruthenium(II)-catalyzed C-H activation/annulation reactions, for instance, have been successfully used to synthesize 3-trifluoromethylisoquinolinones from benzoic acids and CF3-imidoyl sulfoxonium ylides. researchgate.net While not a direct synthesis of the target molecule, this demonstrates the potential of transition metal catalysis to functionalize benzoic acids. Similarly, osmaelectro-catalyzed C-H activation has been utilized for the electrooxidative alkyne annulation of benzoic acids, showcasing the versatility of these catalytic systems. researchgate.net

The direct formation of a C-N bond between an aryl group (like benzoic acid) and a secondary amine (like pyrrolidine) can be achieved through reactions such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for constructing arylamines from aryl halides or triflates and amines. While specific examples for this compound are not detailed in the provided sources, the general applicability of this reaction makes it a highly relevant and plausible synthetic route.

Furthermore, iridium-catalyzed C-H activation has been demonstrated as a viable strategy for the late-stage amination of drug-like benzoic acids, providing access to anilines and drug conjugates. nih.gov This approach highlights the potential for directly introducing an amino group, which could be a precursor to the pyrrolidine ring, onto a pre-existing benzoic acid scaffold.

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of safer solvents, reducing energy consumption, and maximizing atom economy. primescholars.comwikipedia.org The synthesis of pyrrolidine-containing compounds has benefited from the application of these principles. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various pyrrolidine derivatives. researchgate.netmdpi.comtandfonline.com

For example, the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has been achieved with high yields using microwave irradiation. researchgate.net In another instance, the N-alkylation of a chlorin (B1196114) compound with a pyrrolidine moiety was performed under microwave heating, significantly reducing the reaction time from 8 hours to 4 hours. nih.gov Although a slight decrease in yield was observed, the time and energy efficiency of the microwave-assisted method makes it a preferable option. nih.gov The rapid heating rates associated with microwave irradiation can sometimes lead to side reactions, which may account for slightly lower yields in some cases. nih.gov

A four-component reaction to produce 3-pyrrolines under microwave irradiation has also been reported. tandfonline.com This reaction involves the formation of an Ugi complex followed by a cyclization process, demonstrating the utility of microwaves in multicomponent reactions for the synthesis of heterocyclic compounds. tandfonline.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyrrolidine-Fused Chlorin Derivative nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 8 hours | 4 hours |

| Yield | 50% | 41% |

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comwikipedia.orgnih.gov Reactions with high atom economy generate minimal waste. nih.gov

The synthesis of pyrrolidine derivatives can be designed to be highly atom-economical. For example, [3+2] dipolar cycloadditions of azomethine ylides are powerful, atom-economic reactions for constructing the pyrrolidine ring. acs.org These reactions allow for the direct formation of the five-membered ring system with control over multiple stereocenters. acs.org

Solvent-free or "neat" reactions, where the reactants are mixed without a solvent, are also a cornerstone of green chemistry. These approaches reduce the use of potentially hazardous and volatile organic solvents. While specific solvent-free syntheses for this compound are not detailed in the provided search results, the development of such methods for related heterocyclic compounds is an active area of research. For instance, the synthesis of some 2-pyrrolidinone (B116388) derivatives has been achieved using the eco-friendly solvent ethanol.

Table 2: Examples of Atom-Economical Reactions in Heterocyclic Synthesis nih.govacs.org

| Reaction Type | Description | Atom Economy |

|---|---|---|

| Diels-Alder Reaction | A concerted [4+2] cycloaddition reaction. | 100% |

| [3+2] Dipolar Cycloaddition | Formation of a five-membered ring from a 1,3-dipole and a dipolarophile. | Often 100% |

Green Chemistry Principles in the Synthesis of Related Compounds

Stereoselective Synthesis of Pyrrolidine-Containing Benzoic Acid Derivatives

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is of paramount importance in medicinal chemistry, as the biological activity of a drug is often dependent on its stereochemistry. The stereoselective synthesis of pyrrolidine-containing benzoic acid derivatives can be approached in two main ways: by using a chiral starting material or by creating the chiral centers during the reaction sequence. nih.gov

A common strategy is to start with a readily available chiral molecule, a "chiral pool" approach. nih.gov As mentioned previously, L-proline and L-4-hydroxyproline are excellent chiral synthons for this purpose. nih.gov Their inherent chirality can be transferred to the final product through a series of chemical transformations. This method ensures the formation of optically pure compounds with a well-defined stereochemistry. nih.gov

Alternatively, stereoselective methods can be employed to create the pyrrolidine ring from acyclic precursors. nih.gov This can be achieved through various asymmetric reactions, such as catalytic asymmetric hydrogenations or cycloadditions. For example, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can be performed with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. researchgate.netfigshare.com The initial reduction of a C=X bond can create a stereocenter that directs the subsequent reduction of the pyrrole ring. researchgate.netfigshare.com

Furthermore, organocatalysis has emerged as a powerful tool for enantioselective synthesis. For instance, the organocatalytic enantioselective Michael addition of ketones to nitroolefins has been utilized to synthesize bifunctional 2-amino-pyridine pyrrolidine organocatalysts. nih.gov This methodology has also been applied to the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. This strategy elegantly transfers the existing stereochemistry of the starting material to the target molecule, avoiding the need for chiral resolutions or asymmetric induction steps. Common starting materials for the synthesis of chiral pyrrolidines include amino acids like L-proline and L-hydroxyproline, as well as carbohydrates and tartaric acid derivatives. mdpi.com

The synthesis of N-aryl pyrrolidine derivatives often begins with the modification of these chiral precursors. For instance, L-proline can be functionalized to introduce an aromatic group at the nitrogen atom. While a direct synthesis of this compound from a chiral pool starting material is not extensively documented, analogous transformations provide a clear blueprint. The general approach involves the N-arylation of a chiral pyrrolidine derivative.

A plausible synthetic route could start from a protected derivative of L-proline or L-hydroxyproline. For example, the carboxylic acid functionality of proline can be reduced to an alcohol, which can then be further modified. The key step would be the introduction of the substituted benzoic acid moiety onto the pyrrolidine nitrogen. This can be achieved through nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated with electron-withdrawing groups, or more commonly, through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Another example of a chiral pool approach involves starting with 2,3-O-isopropylidene-D-erythronolactol, which can be transformed into chiral pyrrolidine derivatives. nih.gov This highlights the versatility of using different classes of natural products to access the pyrrolidine core.

Table 1: Examples of Chiral Pool Precursors for Pyrrolidine Synthesis

| Chiral Precursor | Typical Transformations | Resulting Pyrrolidine Moiety |

| L-Proline | Reduction, N-Arylation | Chiral 2-substituted pyrrolidines |

| L-Hydroxyproline | Functional group manipulation, N-Arylation | Chiral 3- or 4-hydroxypyrrolidines |

| (R)-Glyceraldehyde acetonide | Diastereoselective allylation, cyclization | Chiral 2-substituted pyrrolidines |

| L-Aspartic Acid | Cyclization, reduction | Chiral pyrrolidine-3-carboxylic acid derivatives |

The primary advantage of the chiral pool approach is the high enantiopurity of the final products, which is directly inherited from the starting material. However, the structural diversity of the final products can be limited by the availability and structure of the initial chiral precursors.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, including substituted pyrrolidines. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral pyrrolidines.

Organocatalysis, in particular, has seen significant advancements. Proline and its derivatives are themselves effective organocatalysts for various transformations. mdpi.com One of the most common organocatalytic methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction. This reaction involves the formation of an azomethine ylide, which then reacts with a dipolarophile to form the five-membered ring. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can control the stereochemical outcome of this cycloaddition with high enantioselectivity.

The Michael addition is another key organocatalytic transformation used to synthesize chiral pyrrolidine precursors. beilstein-journals.org For instance, the conjugate addition of aldehydes to nitroolefins, catalyzed by a chiral pyrrolidine-based catalyst, can generate intermediates that are then cyclized to form highly functionalized, enantioenriched pyrrolidines. beilstein-journals.org

Table 2: Organocatalytic Michael Addition for Pyrrolidine Precursor Synthesis

| Aldehyde | Nitroolefin | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Propanal | β-Nitrostyrene | Diarylprolinol silyl ether | 95:5 | 99% |

| Butanal | 2-Nitrostyrene | Chiral Pyrrolidine | 90:10 | 97% |

| Isovaleraldehyde | (E)-3-Nitro-1-phenylprop-1-ene | Proline-derived catalyst | 92:8 | 98% |

Transition-metal catalysis also offers efficient routes to chiral pyrrolidines. Palladium-catalyzed asymmetric carbenylative amination of vinyl iodides with N-tosylhydrazones provides access to a variety of chiral 2-substituted pyrrolidines with good yields and high enantioselectivities. nih.gov This method involves a carbene migratory insertion followed by a Tsuji-Trost type cyclization.

For the synthesis of analogues of this compound, an asymmetric catalytic approach could involve the synthesis of a chiral pyrrolidine ring through one of the methods described above, followed by its coupling to a suitably functionalized benzoic acid derivative. For instance, an enantiomerically enriched pyrrolidine could be coupled with a 3-halo-4-methoxybenzoic acid ester via a Buchwald-Hartwig amination reaction. Subsequent hydrolysis of the ester would yield the desired chiral carboxylic acid.

Table 3: Palladium-Catalyzed Asymmetric Synthesis of Chiral Pyrrolidines

| Vinyl Iodide Substrate | N-Tosylhydrazone | Chiral Ligand | Yield | Enantiomeric Ratio (er) |

| (E)-N-(5-iodopent-4-en-1-yl)-4-methylbenzenesulfonamide | Benzaldehyde N-tosylhydrazone | GF-Phos | 85% | 95.5:4.5 |

| (E)-N-(6-iodohex-5-en-1-yl)-4-methylbenzenesulfonamide | 4-Chlorobenzaldehyde N-tosylhydrazone | Sadphos | 78% | 94:6 |

| (E)-N-(5-iodo-2-methylpent-4-en-1-yl)-4-methylbenzenesulfonamide | Naphthaldehyde N-tosylhydrazone | GF-Phos | 82% | 96:4 |

Chemical Reactivity and Derivatization Studies of 4 Methoxy 3 Pyrrolidin 1 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid is one of the most versatile functional groups in organic synthesis, and its presence on the 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid scaffold allows for a variety of derivatization strategies.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard methods like the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, are applicable. For more sensitive substrates or to achieve higher yields under milder conditions, other methods can be employed. For instance, 4-methoxybenzyl (PMB) esters can be readily introduced and offer the advantage of being cleavable under specific conditions, serving as a useful protecting group during multi-step syntheses. nih.gov Transesterification from simple methyl or ethyl esters by reaction with a different alcohol, such as 4-methoxybenzyl alcohol, can also be used to form the desired ester. nih.gov

Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A host of modern coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions, particularly preventing racemization when chiral amines are used. nih.govorganic-chemistry.org Reagents are often categorized into phosphonium (B103445) salts (like PyBOP) and aminium/uronium salts (like HATU and HBTU). researchgate.netbachem.com For a structurally related compound, 3-hydroxy-4-methoxybenzoic acid, amidation has been successfully carried out using HATU coupling conditions. nih.gov This indicates that such methods are well-suited for this compound.

| Reagent Class | Abbreviation | Full Name | Notes |

|---|---|---|---|

| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, often used to minimize epimerization. researchgate.net |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | A common and effective peptide coupling reagent. researchgate.net | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A non-toxic alternative to the BOP reagent, effective in solid-phase synthesis. bachem.com |

| Carbodiimides | EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Often used with additives like HOBt to improve efficiency and reduce side reactions. |

The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding benzyl (B1604629) alcohol derivative. This transformation is fundamental for accessing a different class of compounds. The choice of reducing agent is critical to ensure chemoselectivity, especially given the other functional groups present in the molecule.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH4) are effective but may also reduce other susceptible groups. nih.gov A more chemoselective option is borane (B79455) (BH3), often used as a complex with tetrahydrofuran (B95107) (BH3-THF) or dimethyl sulfide (B99878) (BMS). nih.govorganic-chemistry.org Borane reagents are known to rapidly and quantitatively reduce carboxylic acids to alcohols, even in the presence of other functional groups like esters, halogens, and nitro groups, which are less reactive towards borane. researchgate.net

Catalytic hydrosilylation using earth-abundant metal catalysts, such as manganese(I) carbonyl complexes, has emerged as a mild and effective method for reducing a wide range of aromatic carboxylic acids to their corresponding alcohols. nih.govacs.org Another approach is catalytic hydrogenation, which typically requires harsh conditions for carboxylic acids. However, specialized catalyst systems, like Pt/SnO2, have shown excellent selectivity for the hydrogenation of the carboxylic acid group in benzoic acid to a benzyl alcohol under milder conditions than previously reported. qub.ac.uk

| Reducing Agent/System | Typical Conditions | Selectivity and Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. nih.gov |

| Borane-Tetrahydrofuran (BH3-THF) | THF, often at room temperature | Highly chemoselective for carboxylic acids over many other functional groups. researchgate.net |

| Manganese(I) Catalyzed Hydrosilylation (e.g., [MnBr(CO)5]/PhSiH3) | Organic solvent (e.g., cyclohexane), 80 °C | Mild conditions, good yields for a range of aromatic acids. acs.org |

| Catalytic Hydrogenation (e.g., Pt/SnO2) | H2 gas (e.g., 30 bar), elevated temperature (e.g., 190 °C) | Requires specific catalysts for good selectivity towards the alcohol. qub.ac.uk |

Aromatic Electrophilic Substitution Reactions on the Methoxy-substituted Phenyl Ring

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is governed by the additive effects of the three substituents. openstax.org The outcome of such reactions depends on the balance between the activating/deactivating and directing effects of each group.

-OCH3 (at C4): A strongly activating, ortho-, para-directing group due to its +R (resonance) effect. It directs electrophiles to positions C3 and C5.

-Pyrrolidinyl (at C3): A very strongly activating, ortho-, para-directing group, also due to a powerful +R effect from the nitrogen lone pair. It directs electrophiles to positions C2 and C5.

-COOH (at C1): A deactivating, meta-directing group due to its -I (inductive) and -R effects. It directs electrophiles to positions C3 and C5.

When the directing effects of multiple groups are considered, the most powerful activating group typically controls the regioselectivity of the substitution. openstax.org In this molecule, both the pyrrolidinyl and methoxy (B1213986) groups are strong activators, while the carboxylic acid is a deactivator. Their effects on the available positions (C2, C5, C6) are as follows:

Position C2: Activated by being ortho to the powerful pyrrolidinyl group.

Position C5: Strongly activated by being para to the pyrrolidinyl group and ortho to the methoxy group. It is also meta to the deactivating carboxyl group, which has a lesser deactivating effect at this position compared to the ortho/para positions.

Position C6: Deactivated by being ortho to the carboxyl group and is also sterically hindered.

Given this analysis, electrophilic attack is most likely to occur at the C5 position, which benefits from the reinforcing ortho/para directing effects of both the pyrrolidinyl and methoxy activating groups. The C2 position is also activated but may be subject to some steric hindrance from the adjacent pyrrolidinyl group. Substitution at C6 is highly unlikely. Therefore, reactions like nitration (using HNO3/H2SO4) or halogenation (e.g., Br2/FeBr3) would be expected to yield the 5-substituted product as the major isomer.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 5-Nitro-4-methoxy-3-(pyrrolidin-1-yl)benzoic acid | The C5 position is strongly activated by both the -OCH3 and pyrrolidinyl groups. |

| Bromination | Br2, FeBr3 | 5-Bromo-4-methoxy-3-(pyrrolidin-1-yl)benzoic acid | Reinforcing directing effects of the activating groups favor substitution at C5. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reaction may be complex or fail | The strongly activating pyrrolidinyl group can complex with the Lewis acid catalyst, deactivating the ring. |

Strategies for Further Functionalization and Molecular Diversification

The presence of three distinct functional regions on the this compound molecule allows for the implementation of diverse synthetic strategies to generate libraries of analogues. By strategically combining the reactions described in the previous sections, a wide range of structural modifications can be achieved.

A common strategy involves a multi-step sequence where one functional group is modified at a time. For example:

Carboxylic Acid Derivatization First: The carboxylic acid can be converted into an ester or an amide. This new derivative can then be subjected to electrophilic substitution on the aromatic ring, targeting the C5 position.

Aromatic Ring Functionalization First: An electrophile can be introduced at the C5 position. The resulting trisubstituted benzoic acid can then undergo esterification, amidation, or reduction of its carboxylic acid group.

Pyrrolidine (B122466) Nitrogen Modification: The molecule can be N-alkylated to form a quaternary salt. The resulting charged molecule could then be further modified at the carboxylic acid position.

The choice of reaction sequence would depend on the compatibility of the functional groups with the desired reaction conditions. For instance, the strongly activating nature of the pyrrolidinyl group might interfere with certain Lewis acid-catalyzed reactions like Friedel-Crafts acylation. In such cases, it might be necessary to perform the acylation on a precursor molecule before the introduction of the pyrrolidinyl group. This strategic approach enables the systematic exploration of the chemical space around the core scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Computational and Theoretical Investigations of 4 Methoxy 3 Pyrrolidin 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For a molecule like 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, DFT would be employed to optimize its three-dimensional geometry, determining the most stable arrangement of its atoms.

Studies on various substituted benzoic acids demonstrate that DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p), can accurately predict geometric parameters (bond lengths, bond angles) and thermodynamic properties. mdpi.comresearchgate.net These calculations are crucial for understanding how the electron-donating pyrrolidine (B122466) group and the methoxy (B1213986) group influence the geometry and acidity of the carboxylic acid function. nih.gov The theoretical gas phase acidity (ΔacidG°) can be calculated and correlated with experimental values to validate the computational model. mdpi.comnih.gov

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs).

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. arabjchem.org The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the pyrrolidine ring, which have electron-donating characteristics. The LUMO would likely be distributed over the carboxylic acid group and the benzene (B151609) ring, which can act as electron acceptors. DFT calculations on similar substituted benzoic acids and pyrrolidinones are routinely used to compute these orbital energies and visualize their distribution. arabjchem.orgnih.gov

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | Indicates molecular stability and reactivity |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Molecular Modeling and Conformational Analysis

The biological and chemical properties of a molecule are highly dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to multiple possible low-energy conformations.

Molecular modeling techniques, particularly conformational analysis, are used to explore the potential energy surface of the molecule and identify its stable conformers. This involves systematically rotating the single bonds—such as the bond connecting the pyrrolidine ring to the benzene ring and the bond of the methoxy group—and calculating the energy of each resulting geometry. Studies on related compounds like 3-(azidomethyl)benzoic acid have shown that even subtle changes in torsion angles can lead to different stable conformations, a phenomenon known as conformational polymorphism in the solid state. nih.govresearchgate.netumt.edu

Simulation of Intermolecular Interactions for Ligand Design Principles

In the context of drug discovery and materials science, understanding how a molecule interacts with its environment (e.g., a protein receptor, solvent molecules, or other molecules in a crystal) is crucial. Benzoic acid derivatives are known to form strong intermolecular hydrogen bonds through their carboxylic acid groups, often resulting in the formation of cyclic dimers. researchgate.netuky.edu

Computational simulations can model these interactions. For ligand design, molecular docking is a key technique. Docking simulations would place this compound into the active site of a target protein to predict its binding orientation and affinity. nih.govnih.gov The results can identify key intermolecular interactions, such as:

Hydrogen bonds between the carboxylic acid and polar amino acid residues.

π-π stacking interactions between the benzene ring and aromatic residues.

Hydrophobic interactions involving the pyrrolidine ring and methoxy group.

These simulations provide guiding principles for designing more potent and selective ligands by modifying the molecule's structure to enhance favorable interactions or reduce unfavorable ones. nih.govresearchgate.net

| Interaction Type | Molecular Group Involved | Potential Interacting Partner (e.g., in a Protein) |

|---|---|---|

| Hydrogen Bond Donor | Carboxylic acid (-COOH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Carboxylic acid (C=O), Methoxy (-OCH3) | Arginine, Lysine, Serine, Asparagine |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Pyrrolidine Ring | Leucine, Isoleucine, Valine |

Computational Approaches for Reaction Mechanism Elucidation

Theoretical calculations are invaluable for elucidating the step-by-step mechanism of chemical reactions. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying all reactants, intermediates, transition states, and products.

For example, in studying the atmospheric degradation of benzoic acid by radicals, DFT calculations have been used to determine the reaction potential barriers and reaction energies for different pathways, such as addition to the ring or hydrogen abstraction. nih.govrsc.orgresearchgate.net By calculating the energy of the transition states—the highest energy point along the reaction coordinate—researchers can determine the activation energy, which is directly related to the reaction rate. The pathway with the lowest activation energy is typically the most favorable.

These computational studies can clarify how substituents like the methoxy and pyrrolidine groups affect the reactivity of the benzoic acid core in various chemical transformations, such as electrophilic aromatic substitution. patsnap.com

Role As a Versatile Chemical Building Block and Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The strategic combination of a reactive handle (the carboxylic acid) and a functionalized core (the methoxy-pyrrolidinyl-phenyl group) positions 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid as a useful scaffold for constructing complex organic molecules. Substituted benzoic acids are foundational intermediates in medicinal chemistry, often serving as the starting point for pharmaceuticals and other biologically active compounds. The pyrrolidine (B122466) ring, in particular, is a privileged heterocyclic motif found in numerous natural products and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties. nih.gov

The synthesis of complex molecules from this building block would typically involve the transformation of the carboxylic acid group into other functionalities, such as amides, esters, or ketones, through standard coupling reactions. This allows for the attachment of diverse chemical fragments, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, similar scaffolds like 3-hydroxy-4-methoxybenzoic acid have been used as starting materials for the synthesis of complex benzamide (B126) inhibitors, highlighting the utility of this substitution pattern in generating novel molecular architectures. nih.gov The presence of the methoxy (B1213986) and pyrrolidine substituents on the aromatic ring provides specific steric and electronic properties that can be exploited to achieve desired target interactions and molecular geometries.

Chiral Applications: Precursors for Asymmetric Synthesis

While this compound is not inherently chiral, its scaffold can be utilized as a precursor in the field of asymmetric synthesis. The development of chiral molecules is crucial in pharmacology, where enantiomers of a drug often exhibit vastly different biological activities. The value of this compound would lie in its potential for derivatization into chiral ligands or its use in diastereoselective reactions.

For this achiral molecule to be used in enantioselective synthesis, chirality must be introduced in a subsequent step. One potential strategy involves the modification of the pyrrolidine ring. Although the pyrrolidine in the parent molecule is achiral, synthetic routes could be devised to start with or create a chiral version of the pyrrolidinyl substituent (e.g., using proline or hydroxyproline (B1673980) derivatives as starting materials for the pyrrolidine portion). Such strategies are common in the synthesis of pyrrolidine-containing drugs, where a pre-existing chiral center in the heterocyclic ring directs the stereochemistry of subsequent reactions. nih.gov

Alternatively, the benzoic acid scaffold itself could be incorporated into a larger molecule that exhibits planar or axial chirality. The synthesis of such atropisomeric compounds, which are chiral due to restricted rotation around a single bond, is a significant area of asymmetric synthesis. The derivatized benzoic acid could be coupled with another sterically hindered group to create a molecule with a high rotational barrier, which could then be resolved or synthesized enantioselectively.

The design of effective chiral ligands is fundamental to transition-metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center and create a chiral environment that forces a reaction to proceed with high enantioselectivity. Aromatic scaffolds are common components of "privileged ligands," a class of structures that have proven effective across a wide range of reactions.

This compound could serve as a foundational fragment for new chiral ligands. The carboxylic acid group provides a convenient point for attaching phosphine (B1218219), amine, or other coordinating groups. By coupling the acid with a chiral amine or alcohol, a chiral center can be introduced. The methoxy and pyrrolidinyl groups on the phenyl ring would then act as modulating substituents, influencing the electronic and steric properties of the resulting ligand-metal complex. The design of such ligands often involves creating a rigid backbone to reduce conformational flexibility, thereby enhancing stereochemical control during the catalytic cycle. While specific ligands derived directly from this compound are not widely documented, the principles of ligand design support the potential utility of its core structure.

Development of PROTAC Linkers and Other Bifunctional Molecules

One of the most promising hypothetical applications for this compound is in the design of bifunctional molecules, particularly as a component in the linkers of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. nih.gov A PROTAC molecule consists of two "warhead" ligands—one that binds the target protein and one that binds an E3 ligase—connected by a chemical linker. The linker is not merely a spacer but a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the entire molecule. nih.govnih.gov

The chemical nature and length of the PROTAC linker are crucial for its function. researchgate.net Linkers are generally categorized as flexible (e.g., polyethylene (B3416737) glycol or alkyl chains) or rigid (e.g., containing aromatic rings, alkynes, or cyclic structures like piperazine). nih.gov The choice of linker type significantly impacts the ability of the PROTAC to facilitate a productive ternary complex between the target protein and the E3 ligase.

| Linker Type | Common Moieties | Key Properties | Potential Role of the Titled Compound |

|---|---|---|---|

| Flexible | Polyethylene glycol (PEG), Alkyl chains | - High conformational freedom

| Could be attached to a flexible chain to add a rigid, solubility-enhancing segment. |

| Rigid | Aromatic rings, Alkynes, Piperazines/Piperidines | - Constrains conformational space

| Serves as a rigid aromatic component, providing defined spacing and orientation. |

The ultimate goal of a PROTAC is to promote the formation of a stable and productive ternary complex (Target Protein–PROTAC–E3 Ligase). springernature.comresearchgate.net The linker's structure is paramount in achieving this. Computational modeling and structural biology have shown that the linker actively participates in and stabilizes the ternary complex, sometimes forming direct interactions with the proteins themselves. nih.gov

The incorporation of a rigid, aromatic component like this compound into a linker can have several positive effects on ternary complex formation:

Reduced Conformational Entropy : A rigid linker decreases the number of possible conformations the PROTAC can adopt in solution. This pre-organization can lower the entropic cost of binding, leading to more favorable thermodynamics for ternary complex formation.

Optimal Exit Vector : The geometry of the substituted phenyl ring dictates the angle and distance at which the rest of the molecule projects. This "exit vector" is critical for positioning the warheads correctly within their respective binding pockets to allow for productive complex formation.

Enhanced Stability : Rigid linkers, particularly those containing aromatic or heterocyclic systems, can contribute to the stability of the ternary complex through non-covalent interactions, such as π-stacking, with residues on the protein surfaces. nih.gov

Theoretical studies and molecular dynamics simulations are increasingly used to predict how different linkers will behave and to guide the rational design of PROTACs. nih.govacs.org A scaffold like this compound would be a valuable component to include in such computational models to explore how rigid, functionalized aromatic linkers can be optimized to enhance the cooperativity and stability of the ternary complex, ultimately leading to more efficient protein degradation.

: Integration into Advanced Materials and Functional Molecules

The carboxylic acid group serves as a classical handle for a variety of chemical transformations, most notably amide bond formation and esterification. The electron-donating nature of both the methoxy group and the nitrogen atom of the pyrrolidine ring activates the aromatic system, potentially influencing the regioselectivity of further electrophilic substitution reactions. The pyrrolidine ring, a common motif in bioactive compounds, imparts a three-dimensional character and can significantly influence the solubility, conformational preference, and biological interactions of derivative molecules. uni.lu

Table 1: Key Functional Groups of this compound and Their Roles

| Functional Group | Position | Key Role as a Building Block |

| Carboxylic Acid | 1 | Primary site for covalent modification (e.g., amide coupling, esterification) to link with other molecules or polymer backbones. bldpharm.comnist.gov |

| Pyrrolidine Ring | 3 | Introduces a non-planar, saturated heterocyclic motif, crucial for modulating biological activity, solubility, and molecular conformation. uni.lu |

| Methoxy Group | 4 | Acts as an electron-donating group, influencing the reactivity of the benzene (B151609) ring and providing a potential site for ether cleavage if required. nist.gov |

Applications in the Synthesis of Functional Molecules

The unique scaffold of this compound makes it a promising starting material in medicinal chemistry and for the development of coordination compounds.

Medicinal Chemistry: The pyrrolidine ring is a well-established "privileged scaffold" in drug discovery, found in a multitude of compounds targeting a wide array of human diseases. uni.lu Its non-planar structure allows for a better three-dimensional exploration of the binding pockets of proteins and other biological targets compared to flat aromatic rings. uni.lu Similarly, the substituted methoxybenzoic acid framework is a core component of numerous pharmaceuticals. For instance, research into novel inhibitors of the presynaptic choline (B1196258) transporter has utilized a 4-methoxy-3-substituted benzamide scaffold to develop potent and selective bioactive agents. bldpharm.com The synthesis of the protein kinase inhibitor bosutinib (B1684425) also begins with a related compound, 3-methoxy-4-hydroxybenzoic acid, highlighting the utility of this substitution pattern in creating complex therapeutics. nist.gov Consequently, this compound represents an ideal starting point for generating libraries of novel amides and esters for high-throughput screening against various biological targets.

Coordination Chemistry: While the compound itself is not a primary ligand, it can be readily converted into molecules designed for metal chelation. The carboxylic acid group can be transformed into other functionalities, such as thioureas or hydroxamic acids, which are known to coordinate with metal ions. Molecules like 4-(imidazol-1-yl)benzoic acid are often used as coordinating ligands in the synthesis of metal-organic frameworks and complexes. nist.gov Derivatives of this compound could therefore serve as precursors to bespoke ligands, where the pyrrolidine and methoxy groups fine-tune the electronic properties and steric environment of the resulting metal complexes, potentially leading to new catalysts or therapeutic agents.

Potential Integration into Advanced Materials

The structure of this compound also suggests its utility as a functional monomer or additive in the creation of advanced materials.

Polymers and Macromolecules: The presence of the carboxylic acid group allows the molecule to be incorporated into polymer chains through condensation polymerization. As a monomer, it could be used to create specialty polyamides or polyesters. The pendant pyrrolidine and methoxy groups would act as functional side chains, imparting specific properties such as altered solubility, increased thermal stability, or specific binding sites along the polymer backbone. Furthermore, benzoic acid and its derivatives are known to form co-crystalline phases when blended with certain polymers, such as syndiotactic polystyrene. This phenomenon can be exploited to create materials where the small molecule is segregated within the crystalline cavities of the polymer, a structure that has potential applications in controlled release systems.

Liquid Crystals: The design of liquid crystals (mesogens) often relies on molecules with a rigid core and flexible terminal groups. Research has shown that homologous series of compounds derived from 4-n-alkoxy benzoic acids, particularly those containing linking groups like azo-esters, can exhibit liquid crystalline properties. By chemically modifying the pyrrolidine substituent and esterifying the carboxylic acid with a suitable mesogenic unit, it is conceivable that derivatives of this compound could be designed to possess thermotropic liquid crystal phases. The inherent polarity and molecular shape of the core structure would be instrumental in directing the formation of such ordered phases.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.26 g/mol |

| CAS Number | Not found in searched sources |

Compound Index

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals.

Expected ¹H NMR Spectral Features: A hypothetical ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons on the benzoic acid ring, the methoxy (B1213986) group protons, and the protons of the pyrrolidine (B122466) ring. The substitution pattern on the aromatic ring would lead to a specific splitting pattern (e.g., doublets, and singlets or more complex multiplets depending on the coupling constants). The pyrrolidine protons would likely appear as multiplets in the aliphatic region of the spectrum. The chemical shifts would be influenced by the electronic effects of the methoxy, carboxylic acid, and pyrrolidine substituents.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidine ring. The chemical shifts would provide information about the electronic environment of each carbon atom.

To resolve ambiguities in the assignment of ¹H and ¹³C signals, a series of two-dimensional (2D) NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic ring and the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connectivity between the pyrrolidine ring and the benzoic acid core, as well as the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

If the pyrrolidine ring were to contain stereocenters, specialized NMR techniques, such as chiral derivatizing agents or chiral solvating agents, could be employed to determine the stereochemistry. However, for the parent compound this compound, which is achiral, this specific analysis would not be applicable.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion to within a few parts per million. This allows for the unambiguous determination of the molecular formula (C₁₂H₁₅NO₃).

Fragmentation Analysis: By employing techniques such as tandem mass spectrometry (MS/MS), the molecular ion would be fragmented, and the resulting fragment ions analyzed. The fragmentation pattern would provide valuable information about the different structural motifs within the molecule. For instance, characteristic losses of the carboxylic acid group (CO₂H), the methoxy group (CH₃), or fragmentation of the pyrrolidine ring would be expected.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule, including the orientation of the pyrrolidine ring relative to the benzoic acid ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers) and other non-covalent interactions.

A hypothetical data table for X-ray crystallographic data is presented below.

| Crystal Data | |

| Empirical formula | C₁₂H₁₅NO₃ |

| Formula weight | 221.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = x Å, α = 90°b = y Å, β = z°c = w Å, γ = 90° |

| Volume | V ų |

| Z | 4 |

| Density (calculated) | ρ Mg/m³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | 472 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), C-O stretches, aromatic C-H and C=C stretches, and aliphatic C-H stretches from the pyrrolidine and methoxy groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

A hypothetical data table summarizing the expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1725-1700 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Methoxy & Pyrrolidine | C-H stretch | 2950-2850 |

| Ether (Methoxy) & Carboxylic Acid | C-O stretch | 1300-1000 |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the discovery of novel synthetic pathways to 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid that improve upon traditional methods in terms of yield, cost-effectiveness, and sustainability.

Current synthetic strategies for similar substituted benzoic acids often rely on multi-step processes that may involve harsh reagents or protected intermediates. For instance, the synthesis of related compounds can start from precursors like 3-methoxy-4-hydroxybenzoic acid, involving steps such as esterification, alkylation, nitration, and reduction mdpi.com. A key area for future work would be the development of more direct C-N bond formation strategies to introduce the pyrrolidine (B122466) ring onto the methoxybenzoic acid backbone.

Potential avenues for exploration include:

Catalytic C-H Amination: Direct C-H amination reactions, catalyzed by transition metals like palladium or copper, could offer a more atom-economical route, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability while minimizing waste.

Green Solvents and Reagents: A systematic investigation into replacing conventional solvents with greener alternatives (e.g., ionic liquids, supercritical fluids, or bio-based solvents) could significantly reduce the environmental footprint of the synthesis.

| Parameter | Conventional Approach (e.g., Buchwald-Hartwig) | Potential Green Chemistry Approach |

| Starting Materials | 3-Bromo-4-methoxybenzoic acid, Pyrrolidine | 4-Methoxybenzoic acid, Pyrrolidine |

| Catalyst | Palladium-based complexes | Earth-abundant metal catalyst (e.g., Copper, Iron) |

| Solvent | Toluene, Dioxane | Bio-based solvents (e.g., Cyrene), water, or solvent-free |

| Key Transformation | Cross-coupling reaction | Direct C-H amination |

| Sustainability Profile | Higher process mass intensity, reliance on noble metals | Improved atom economy, reduced waste, use of sustainable materials |

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for the in-silico design and evaluation of novel molecules. Future research should leverage these methods to design derivatives of this compound with precisely tailored electronic and steric properties for specific applications.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of molecular properties, including reactivity descriptors, electronic structure, and spectroscopic signatures. sapub.orgresearchgate.net This predictive capability allows for the rational design of derivatives by modifying the core structure with various functional groups. For example, introducing electron-withdrawing or electron-donating groups at different positions on the aromatic ring or the pyrrolidine moiety could modulate the molecule's HOMO-LUMO gap, dipole moment, and electrostatic potential surface. sapub.org

Key research objectives in this area include:

Structure-Property Relationship Studies: Systematically creating a virtual library of derivatives and calculating their key quantum chemical parameters to establish clear structure-property relationships. sapub.org

Reactivity Prediction: Modeling reaction pathways to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding synthetic efforts toward desired products.

Screening for Biological Activity: Using molecular docking simulations to predict the binding affinity of derivatives against various biological targets, such as enzymes or receptors, which could accelerate the discovery of new therapeutic agents. researchgate.netfip.org

| Derivative | Substituent | Predicted Effect on Reactivity | Potential Application Area |

| Derivative A | -NO₂ at position 5 | Increased electrophilicity of the aromatic ring | Precursor for further functionalization |

| Derivative B | -NH₂ at position 5 | Increased nucleophilicity and electron density | Building block for polymers, dyes |

| Derivative C | -F on the pyrrolidine ring | Altered lipophilicity and metabolic stability | Medicinal chemistry |

| Derivative D | -SO₂NH₂ at position 5 | Enhanced hydrogen bonding capability | Supramolecular chemistry, drug design |

Integration into Emerging Chemical Technologies

The structural motifs within this compound—a carboxylic acid for hydrogen bonding and coordination, an electron-rich aromatic system, and a tertiary amine—make it a versatile building block for advanced materials and technologies.

Future research should focus on integrating this compound into various technological platforms:

Organic Electronics: The aromatic core could be functionalized to create novel organic semiconductors, emitters for OLEDs, or components for dye-sensitized solar cells. The electronic properties can be tuned by derivatization, as explored through computational studies.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for the construction of MOFs. By using this molecule as a primary or secondary building unit, novel porous materials could be designed for applications in gas storage, separation, and catalysis.

Chemosensors: Derivatives could be designed to act as selective chemosensors. For example, functionalization could lead to a compound that exhibits a change in fluorescence or color upon binding to a specific metal ion or anion.

Pharmaceutical Scaffolds: The pyrrolidine and benzoic acid moieties are present in numerous biologically active compounds. nih.govnih.govmdpi.com This scaffold could serve as a starting point for developing new classes of therapeutic agents. For instance, pyrazole (B372694) derivatives containing a benzoic acid group have been investigated as potent antibacterial agents. nih.govmdpi.com

Interdisciplinary Research Opportunities in Organic and Supramolecular Chemistry

The ability of this compound to participate in specific, directional non-covalent interactions opens up numerous opportunities at the intersection of organic and supramolecular chemistry. nih.gov

The carboxylic acid functionality is well-known to form robust hydrogen-bonded dimers. nih.gov This predictable self-association can be exploited as a tool for crystal engineering and the bottom-up construction of complex, ordered architectures. Interdisciplinary research could explore:

Supramolecular Polymers: By designing difunctional monomers based on this core structure, it may be possible to create linear or cross-linked supramolecular polymers. The dynamic nature of the non-covalent bonds in these materials could lead to novel self-healing, responsive, or viscoelastic properties. nih.gov

Liquid Crystals: Appropriate modification of the molecular structure, for instance, by adding long alkyl chains, could induce liquid crystalline behavior, leading to new materials for display technologies and sensors.

Self-Assembled Monolayers (SAMs): The molecule could be used to form SAMs on various surfaces, allowing for the precise tuning of surface properties such as wettability, adhesion, and biocompatibility.

By combining synthetic organic chemistry with physical chemistry and materials science, researchers can fully exploit the molecular recognition properties of this compound to create a new generation of functional materials and systems.

Q & A

Advanced Research Question

- Ring functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability .

- Steric hindrance reduction : Replace bulky substituents on pyrrolidine to enhance target binding .

- Hybrid derivatives : Combine with triazole or oxadiazole moieties for synergistic effects .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Scaffold diversification : Synthesize analogs with varying substituents (e.g., –F, –CH₃) on the benzoic acid or pyrrolidine ring.

- Enzymatic assays : Test inhibition of targets like EDG2 or ERAP1 using fluorescence-based assays .

- Molecular docking : Map interactions with binding pockets (e.g., hydrophobic vs. polar regions) .

What methodologies assess the compound’s stability under physiological conditions?

Q. Methodological Focus

- Forced degradation studies : Expose to heat, light, or acidic/basic conditions, then monitor decomposition via LC-MS.

- pH-dependent solubility tests : Use buffers (pH 1–10) to simulate gastrointestinal or plasma environments .

How can in silico tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET prediction : Use tools like SwissADME to estimate absorption, CYP450 interactions, and BBB permeability.

- Molecular dynamics simulations : Model binding kinetics with targets like EDG2 over nanosecond timescales .

What industrial-scale methods are suitable for synthesizing this compound?

Q. Methodological Focus

- Flow chemistry : Scalable production with reduced waste .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

- Quality control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.